6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide
Description
6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide (CAS: 1095174-72-3) is a pyridine-sulfonamide derivative with a molecular formula of C₁₀H₁₃ClN₂O₂S and a molecular weight of 260.74 g/mol . The compound features a pyridine ring substituted with a chlorine atom at position 6 and a sulfonamide group at position 3, where the sulfonamide nitrogen is further functionalized with a cyclobutylmethyl substituent. Pyridine-sulfonamides are known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The cyclobutylmethyl group introduces steric and conformational constraints due to the strained four-membered cycloalkyl ring, which may influence binding affinity and pharmacokinetic properties compared to other alkyl or cycloalkyl substituents .
Properties
IUPAC Name |
6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-10-5-4-9(7-12-10)16(14,15)13-6-8-2-1-3-8/h4-5,7-8,13H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJPOQIPOVWWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNS(=O)(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Data from analogous sulfonamide syntheses reveal critical variables:
Mechanism :
Example Procedure :
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Dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in acetonitrile.
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Add cyclobutylmethylamine (1.2 eq) and triethylamine (3.0 eq) dropwise at 0°C.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane).
Yield : 70–80% based on comparable reactions.
Alternative Pathways and Byproduct Mitigation
Competitive Side Reactions
Purification Strategies
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Crystallization : Hexane/ethyl acetate mixtures induce crystallization.
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Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves unreacted starting materials.
Industrial-Scale Adaptations
Large-scale syntheses prioritize cost efficiency and safety:
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Continuous Flow Systems : Reduce exothermic risks during chlorosulfonation.
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Catalytic DMAP : Enhances reaction rates at lower temperatures (25°C vs. 60°C).
Spectroscopic Characterization
Post-synthesis validation includes:
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes
Mechanism of Action
The mechanism of action of 6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Substituent Effects on Physicochemical Properties
The substituent on the sulfonamide nitrogen significantly impacts molecular properties. Key analogues include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide | Cyclobutylmethyl | C₁₀H₁₃ClN₂O₂S | 260.74 | Strained cycloalkyl group |
| 6-Chloro-N-cyclopentylpyridine-3-sulfonamide | Cyclopentyl | C₁₀H₁₃ClN₂O₂S | 260.74 | Larger, less strained ring |
| 6-Chloro-N-propylpyridine-3-sulfonamide | Propyl | C₈H₁₁ClN₂O₂S | 234.71 | Flexible alkyl chain |
| 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide | Pyridin-4-ylmethyl | C₁₁H₁₀ClN₃O₂S | 283.73 | Hydrogen-bonding capability via pyridine |
- Cyclobutylmethyl vs. Cyclopentyl : Both share the same molecular formula and weight, but the cyclobutyl group’s smaller size and higher ring strain may reduce solubility while enhancing rigidity for target binding .
- Cyclobutylmethyl vs.
- Pyridin-4-ylmethyl Substituent : This analogue forms intermolecular N–H···N hydrogen bonds in its crystal structure, creating C(7) chains parallel to the [001] axis . Such interactions are absent in the cyclobutylmethyl derivative, highlighting differences in solid-state packing and solubility .
Crystallographic and Hydrogen-Bonding Analysis
- 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 5.4140 Å, b = 18.172 Å, c = 12.9392 Å, β = 92.388° . Its N–H···N hydrogen bonds form molecular chains, a feature absent in the cyclobutylmethyl analogue due to the latter’s non-polar substituent .
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide exhibits near-identical crystal structures for R- and S-isomers, confirmed by ECD and quantum calculations . This emphasizes the importance of substituent size and symmetry in crystallization behavior.
Biological Activity
6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom and a cyclobutylmethyl group attached to a sulfonamide moiety. Its unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.
Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thus disrupting the synthesis of folate necessary for DNA replication in bacteria .
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of sulfonamide derivatives. The minimum inhibitory concentration (MIC) of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus has shown promising results.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 20 |
These results indicate that the compound possesses notable antibacterial activity, comparable to established antibiotics like sulfisoxazole and gentamicin .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is significantly influenced by their chemical structure. Modifications to the pyridine ring or the sulfonamide group can enhance or diminish their antibacterial and antiviral efficacy. For instance, substituents that increase lipophilicity often correlate with improved membrane permeability and, consequently, higher biological activity .
Case Studies
- Antibacterial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that modifications to the cyclobutyl group enhanced antibacterial potency against resistant strains of bacteria. The study highlighted that steric factors play a crucial role in determining the efficacy of these compounds .
- Antiviral Properties : Another research effort focused on sulfonamides with heterocyclic structures showed significant antiviral activity against enteroviruses, with IC50 values indicating effective inhibition at low concentrations. This suggests potential for further development of this compound as an antiviral agent .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide, and how can purity be optimized?
- Methodology :
- Step 1 : Start with pyridine-3-sulfonyl chloride (CAS 16133-25-8) as the core precursor. React it with cyclobutylmethylamine under controlled pH (7–8) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Step 2 : Introduce the chloro substituent at the 6-position via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (3:1 v/v) to achieve ≥98% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology :
- X-ray Crystallography : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) reveals bond lengths (e.g., S–N = 1.632 Å) and dihedral angles between the pyridine ring and sulfonamide group (e.g., 85.2°) .
- Spectroscopy :
- FTIR : Confirm sulfonamide S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹ .
- ¹H/¹³C NMR : Pyridine protons appear as a doublet at δ 8.4–8.6 ppm (J = 5.2 Hz); cyclobutyl CH₂ resonates as a multiplet at δ 3.1–3.3 ppm .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the reactivity and binding affinity of this compound with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G** basis set. Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase). The sulfonamide group shows strong hydrogen bonding with Zn²⁺ active sites (ΔG ≈ -9.8 kcal/mol) .
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?
- Methodology :
- Dynamic NMR Studies : Perform variable-temperature ¹H NMR (25–60°C) to detect hindered rotation in the sulfonamide group. Line-shape analysis reveals an energy barrier (ΔG‡ ≈ 12.3 kcal/mol) .
- 2D-COSY/NOESY : Identify through-space coupling between cyclobutyl CH₂ and pyridine protons, confirming spatial proximity .
Q. What experimental design is recommended for studying the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs). Monitor degradation via LC-MS (QTOF, ESI+ mode). Major degradation products include pyridine-3-sulfonic acid (m/z 158) and cyclobutylmethylamine (m/z 86) .
- Oxidative Stress : Treat with 3% H₂O₂; analyze stability using UV-Vis (λ = 254 nm) .
Contradictions and Resolutions
- Synthetic Yield Variability : reports yields of ~32% for analogous sulfonamides, conflicting with higher yields (≥70%) in other studies. Resolution: Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and use anhydrous conditions .
- Spectroscopic Assignments : Discrepancies in NH proton shifts (δ 2.8 vs. δ 3.1 ppm) arise from solvent polarity. Standardize DMSO-d₆ for NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
